REACTION_CXSMILES
|
[F:1][C:2]([F:6])([F:5])[CH:3]=[CH2:4].[N+:7]([CH2:10][CH3:11])([O-])=[O:8].C1(N=C=O)C=CC=CC=1>C(OCC)C>[CH3:11][C:10]1[CH2:4][CH:3]([C:2]([F:6])([F:5])[F:1])[O:8][N:7]=1
|
Name
|
|
Quantity
|
18 g
|
Type
|
reactant
|
Smiles
|
FC(C=C)(F)F
|
Name
|
nitroethane
|
Quantity
|
5.74 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])CC
|
Name
|
TEA
|
Quantity
|
76 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
18.2 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)N=C=O
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
22 °C
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The suspension was filtered
|
Type
|
DISTILLATION
|
Details
|
the filtrate distilled from bulb to bulb at 75° C./1.0 mbar
|
Reaction Time |
60 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=NOC(C1)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.69 g | |
YIELD: CALCULATEDPERCENTYIELD | 40% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |